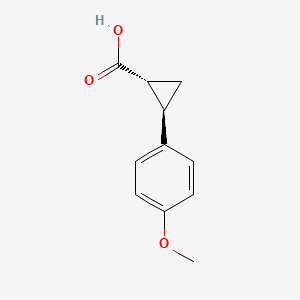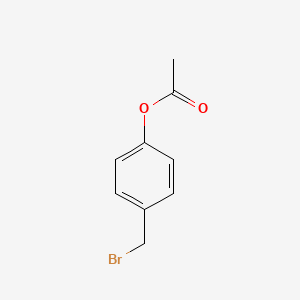
4-(溴甲基)苯乙酸酯
概述
描述
Synthesis Analysis
The synthesis of brominated aromatic compounds can be achieved through different methods. For instance, the synthesis of 4'-bromo-4,5,6,7-tetrachlorofluorescein was performed by direct bromination of tetrachlorofluorescein in ethanol . Similarly, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized by regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid . These methods indicate that bromination is a common strategy for introducing bromine atoms into aromatic compounds, which could be applicable to the synthesis of "4-(Bromomethyl)phenyl acetate."
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be quite complex. For example, in the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is tilted relative to the ring . This suggests that the introduction of bromine atoms can influence the overall geometry and electronic distribution of the molecule, which is an important consideration in the molecular structure analysis of "4-(Bromomethyl)phenyl acetate."
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions due to the presence of the reactive bromine atom. For instance, bromo-substituted biphenyl acetamides were synthesized by condensation reactions . The reactivity of the bromine atom can facilitate further chemical transformations, which is relevant for the chemical reactions analysis of "4-(Bromomethyl)phenyl acetate."
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by the presence of bromine. For example, the synthesis of 4-bromo-4' hydroxybiphenyl showed that the yield was affected by the choice of catalyst and reaction conditions . The bromine atom's electron-withdrawing nature can also affect the compound's acidity, boiling point, and solubility. These properties are crucial for understanding the behavior of "4-(Bromomethyl)phenyl acetate" in different environments and applications.
科学研究应用
分离技术
4-溴苯乙酸酯可以通过从环己烷溶液中选择性吸附到ZSM-5中,然后用丙酮进行脱附,有效地从工业蒸馏残渣中分离出来。这种方法可以从复杂混合物中纯化4-溴苯乙酸酯,使其在工业过程中变得有用(Smith, He, & Taylor, 1997)。
化合物合成
4-(溴甲基)苯乙酸酯,也称为p‐乙酰氧基苄溴,用作化学合成中的羟基保护基和苄基化试剂。这种试剂参与了各种化合物的合成,展示了它在有机化学中的多功能性(Mabry, Chu, & Mach, 2011)。
在电池技术中的应用
苯乙酸酯作为锂离子电池的电解质添加剂的性能可以通过氟取代来改善,从而形成类似4-氟苯乙酸酯的化合物。这种化合物形成了更具保护性的固体电解质界面(SEI),从而提高了锂离子电池的循环稳定性(Li, Wang, Lin, Wang, Xu, Wang, Xing, & Li, 2014)。
液晶显示器
4-溴-4'-羟基联苯,是合成液晶显示器材料中的关键中间体,可以通过对4-羟基联苯进行酯化以保护羟基,然后进行溴化来生产。这种合成展示了溴化化合物在先进材料制造中的重要性(Guo-du, 2001)。
安全和危害
属性
IUPAC Name |
[4-(bromomethyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUWUBXEOFFOOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451325 | |
| Record name | 4-Bromomethylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)phenyl acetate | |
CAS RN |
52727-95-4 | |
| Record name | 4-Bromomethylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Bromomethyl)phenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


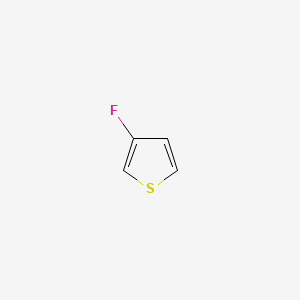
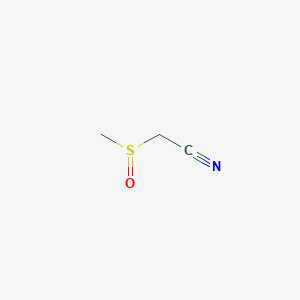
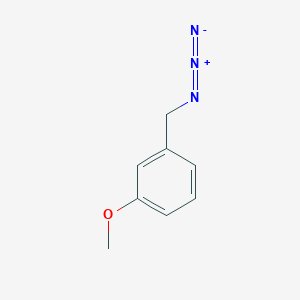


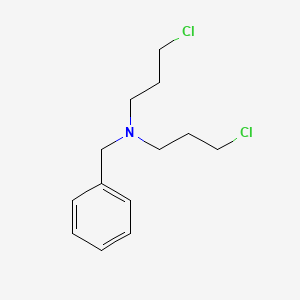


![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)
